An In-depth Technical Guide to 1-(2-Methylphenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(2-Methylphenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropane Motif
The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable structural motif in numerous biologically active molecules. Its inherent ring strain, a consequence of the 60° C-C-C bond angles deviating significantly from the ideal 109.5°, imparts unique electronic and conformational properties. In the context of drug design, the incorporation of a cyclopropane ring can enhance metabolic stability, improve binding affinity to biological targets, and serve as a rigid scaffold to orient functional groups in a desired three-dimensional space. The addition of an aryl substituent, such as the 2-methylphenyl group, further expands the chemical space, allowing for fine-tuning of steric and electronic properties.
Chemical Identity and Characterization
While a dedicated CAS Registry Number for 1-(2-Methylphenyl)cyclopropanecarboxylic acid could not be definitively identified, its chemical structure and identifiers can be inferred. For comparative purposes, the chemical identifiers for the closely related and more widely documented isomer, 1-(4-Methylphenyl)cyclopropanecarboxylic acid, are provided below.
Table 1: Chemical Identifiers for 1-(4-Methylphenyl)cyclopropanecarboxylic acid
| Identifier | Value |
| CAS Number | 83846-66-6 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 1-(4-methylphenyl)cyclopropane-1-carboxylic acid |
| SMILES | Cc1ccc(cc1)C1(CC1)C(=O)O |
| InChI | InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
Synthetic Methodologies for 1-Aryl-Cyclopropanecarboxylic Acids
The synthesis of 1-aryl-cyclopropanecarboxylic acids can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. A common and effective strategy involves the cyclopropanation of an appropriate alkene precursor.
General Synthesis Workflow
A generalized workflow for the synthesis of 1-aryl-cyclopropanecarboxylic acids is depicted below. This typically involves the preparation of a suitable α,β-unsaturated ester, followed by a cyclopropanation reaction, and subsequent hydrolysis to yield the target carboxylic acid.
Caption: Generalized workflow for the synthesis of 1-aryl-cyclopropanecarboxylic acids.
Detailed Experimental Protocol: Synthesis of 1-(2-Methylphenyl)cyclopropanecarboxylic Acid (Proposed)
This protocol describes a plausible, non-validated synthetic route to 1-(2-Methylphenyl)cyclopropanecarboxylic acid, adapted from general methods for similar compounds.
Step 1: Synthesis of Ethyl 2-(2-methylphenyl)acrylate
This step involves a Horner-Wadsworth-Emmons reaction to generate the necessary α,β-unsaturated ester.
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Reagents and Equipment:
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2-Methylbenzaldehyde
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Triethyl phosphonoacetate
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Sodium hydride (NaH) as a 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen atmosphere setup.
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Procedure:
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Suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
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Cool the suspension to 0 °C using an ice bath.
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Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension.
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Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the ylide.
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Cool the reaction mixture back to 0 °C and add 2-methylbenzaldehyde (1.0 equivalent) dropwise.
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Let the reaction proceed at room temperature overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield ethyl 2-(2-methylphenyl)acrylate.
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Step 2: Cyclopropanation via Simmons-Smith Reaction
The Simmons-Smith reaction is a widely used method for converting alkenes to cyclopropanes.[1]
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Reagents and Equipment:
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Ethyl 2-(2-methylphenyl)acrylate
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Diiodomethane (CH₂I₂)
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Zinc-copper couple (Zn-Cu)
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Anhydrous diethyl ether
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Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup.
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Procedure:
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Activate the zinc-copper couple according to standard procedures.
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In a flask under a nitrogen atmosphere, add the activated Zn-Cu couple and anhydrous diethyl ether.
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Add diiodomethane (1.5 equivalents) to the suspension.
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Gently heat the mixture to initiate the formation of the organozinc reagent (a gentle reflux should be observed).
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Cool the mixture and add a solution of ethyl 2-(2-methylphenyl)acrylate (1.0 equivalent) in diethyl ether dropwise.
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Stir the reaction mixture at room temperature overnight.
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Filter the reaction mixture to remove unreacted zinc.
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Carefully quench the filtrate with a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-(2-methylphenyl)cyclopropanecarboxylate.
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Step 3: Hydrolysis to 1-(2-Methylphenyl)cyclopropanecarboxylic Acid
The final step is the hydrolysis of the ester to the carboxylic acid.
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Reagents and Equipment:
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Crude ethyl 1-(2-methylphenyl)cyclopropanecarboxylate
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Ethanol
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Aqueous sodium hydroxide (NaOH) solution
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Hydrochloric acid (HCl)
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Round-bottom flask, magnetic stirrer, and condenser.
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Procedure:
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Dissolve the crude ester in ethanol in a round-bottom flask.
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Add an aqueous solution of sodium hydroxide (2-3 equivalents).
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Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
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Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid, which should precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-(2-methylphenyl)cyclopropanecarboxylic acid.
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Potential Applications in Drug Discovery and Development
Aryl-substituted cyclopropanecarboxylic acids are valuable building blocks in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropane ring can lead to improved pharmacological profiles of drug candidates.
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Scaffolding: The rigid cyclopropane ring can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkynes, providing a fixed orientation for pharmacophoric elements.
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Metabolic Stability: The cyclopropane moiety is generally resistant to metabolic degradation, which can lead to an increased half-life of a drug molecule.
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Chirality and Stereochemistry: The synthesis of enantiomerically pure cyclopropane derivatives allows for the exploration of stereospecific interactions with biological targets, which is crucial for optimizing drug efficacy and reducing off-target effects.
Conclusion
1-(2-Methylphenyl)cyclopropanecarboxylic acid represents an interesting, albeit less documented, member of the aryl-cyclopropanecarboxylic acid family. While a specific CAS number remains elusive, its synthesis can be achieved through established chemical transformations. The methodologies outlined in this guide provide a solid foundation for researchers to produce this and related compounds for further investigation. The unique structural and electronic properties of this class of molecules hold significant promise for their application in the design and development of novel therapeutics and advanced materials.
References
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Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- Google Patents.
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Organic Syntheses. cyclopropanecarboxylic acid. [Link]
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PubChem. 1-(p-Tolyl)cyclopropanecarboxylic acid. [Link]
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Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]
